Kessoglycol diacetate
Description
Kessoglycol diacetate (CAS 13835-51-3) is a naturally occurring ester derived from Valeriana officinalis (Valerian root) . Its molecular formula is C₁₉H₃₀O₅, with a molecular weight of 338.44 g/mol. At room temperature, it exists as a solid (density: 1.12 g/cm³) and exhibits moderate solubility in polar solvents like DMSO, ethanol, and PEG400 . Pharmacologically, it demonstrates sedative properties, prolonging hexobarbital-induced sleep and suppressing spontaneous motor activity in preclinical models . Its derivatives, including kessoglycol monoacetates, have been studied for intravenous administration due to their bioavailability in systemic circulation .
Properties
CAS No. |
13835-51-3 |
|---|---|
Molecular Formula |
C19H30O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1S,2S,3R,5R,6R,8S,11S)-11-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate |
InChI |
InChI=1S/C19H30O5/c1-10-7-15(22-11(2)20)17-14(10)8-13-9-16(23-12(3)21)19(17,6)24-18(13,4)5/h10,13-17H,7-9H2,1-6H3/t10-,13+,14-,15-,16+,17+,19-/m1/s1 |
InChI Key |
UVUBMUALYRCMQK-KJGIFLGISA-N |
SMILES |
CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@H]1C[C@H]3C[C@@H]([C@]2(OC3(C)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kessyl glycol diacetate; Kessylglycoldiacetate; Kessylglycol diacetate; KGD; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Diacetates
Structural and Physicochemical Properties
The following table highlights key differences between kessoglycol diacetate and other diacetate compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State (RT) | Key Applications | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₉H₃₀O₅ | 338.44 | Solid | Sedative, CNS modulation | 13835-51-3 |
| Neopentyl Glycol Diacetate (NPGDA) | C₉H₁₆O₄ | 188.22 | Liquid | Polymer coatings, plasticizers | 4253-83-8 |
| Ethylene Glycol Diacetate (EGDA) | C₆H₁₀O₄ | 146.14 | Liquid | Industrial solvent, coatings | 111-55-7 |
| Glycerol Diacetate | C₇H₁₄O₄ | 162.18 | Liquid | Food additive, flavor carrier | 25395-31-7 |
| Fluorescein Diacetate | C₂₄H₁₆O₇ | 416.38 | Solid | Hydrophobic drug release assays | 596-09-8 |
Key Observations :
- Molecular Complexity : this compound’s larger structure (C₁₉ backbone) contrasts with smaller industrial diacetates like EGDA (C₆) or NPGDA (C₉), impacting solubility and bioavailability .
- Physical State : Unlike most diacetates (liquids), this compound’s solid state necessitates specialized formulations (e.g., suspensions in CMC Na or PEG400 for oral delivery) .
Functional and Pharmacological Comparisons
This compound vs. Chlorhexidine Diacetate
Chlorhexidine diacetate, an antimicrobial agent, exhibits higher cytotoxicity to cervical cells compared to its analogs (e.g., chlorhexidine di-ampicillin).
This compound vs. Fluorescein Diacetate
Fluorescein diacetate serves as a hydrophobic dye in drug-release studies for PLGA films, mimicking paclitaxel’s release kinetics.
This compound vs. Glycerol Diacetate
Glycerol diacetate (food-grade) is used as a flavor solvent due to its low toxicity and high miscibility. This compound, while less soluble in water, is pharmacologically active but lacks regulatory approval for food or cosmetic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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